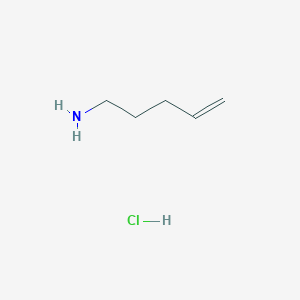

Pent-4-en-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRDGPNKLVPJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677573 | |

| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27546-60-7 | |

| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pent-4-en-1-amine hydrochloride chemical properties

An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 27546-60-7), a versatile bifunctional molecule essential for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal alkene and a primary amine salt, makes it a valuable building block in complex organic synthesis and a key component in the development of novel chemical entities. This document delves into its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights and detailed protocols.

Core Molecular Profile and Physicochemical Properties

This compound is the salt form of 4-pentenylamine, which enhances its stability and solubility in polar solvents. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine (which is protected as an ammonium salt) and the terminal double bond, which is amenable to a wide range of addition and coupling reactions.

Structural and Chemical Identity

The fundamental structure combines a five-carbon chain with an amine at the C1 position and a vinyl group at the C5 position.

Caption: Structure of this compound with key functional groups.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 27546-60-7 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1][3] |

| IUPAC Name | pent-4-en-1-amine;hydrochloride | [1] |

| Physical Form | Solid | [2][3] |

| Solubility | Soluble in Chloroform (Slightly, Heated), Methanol (Slightly) | [5] |

| pKa (Predicted) | 10.32 ± 0.10 | [6] |

| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [1][2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Signature for Structural Verification

Accurate identification of this compound is paramount. The expected spectroscopic data provides a reliable fingerprint for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include those for the terminal vinyl protons (=CH₂) appearing most downfield, a multiplet for the allylic proton (-CH=), signals for the methylene groups (-CH₂-) of the carbon chain, and a broad signal for the ammonium protons (-NH₃⁺).

-

¹³C NMR Spectroscopy: The carbon spectrum will display five unique signals. The carbons of the double bond (C4 and C5) will appear in the alkene region (~115-140 ppm), while the carbons adjacent to the electron-withdrawing ammonium group (C1) will be shifted downfield compared to the other methylene carbons (C2, C3).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include:

-

A broad band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium salt.

-

C-H stretching vibrations for sp² carbons (vinyl group) just above 3000 cm⁻¹.

-

A C=C stretching absorption around 1640 cm⁻¹.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectral analysis of the free base (Pent-4-en-1-amine, molar mass 85.15 g/mol ) would show a molecular ion peak (M⁺) at m/z = 85.[6][7][8] A common fragmentation pattern for primary amines is the loss of an alkyl radical to form a stable iminium ion, often resulting in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[7]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially or simultaneously depending on the reaction conditions.

Reactivity Profile

Caption: Reactivity pathways for this compound.

-

Amine Group Reactivity : The primary amine is the site of nucleophilic reactions. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. Deprotonation with a suitable base (e.g., triethylamine, sodium bicarbonate) liberates the free amine, which can then readily participate in reactions such as acylation to form amides, alkylation, and reductive amination.

-

Alkene Group Reactivity : The terminal double bond is susceptible to a wide array of classic alkene transformations. This includes electrophilic additions (e.g., halogenation, hydrohalogenation), hydroboration-oxidation to yield a terminal alcohol, and transition-metal-catalyzed reactions like olefin metathesis and Heck coupling.

-

Bifunctional Reactivity : The presence of both functional groups allows for intramolecular reactions. For instance, under certain catalytic conditions, intramolecular hydroamination can occur to form substituted piperidines, a common scaffold in pharmaceuticals. This dual functionality is particularly valuable in creating complex heterocyclic structures from a simple linear precursor.

Synthesis and Purification Protocol

While several routes to Pent-4-en-1-amine exist, a common laboratory-scale approach involves the reduction of a corresponding nitrile or amide. The following is an illustrative protocol for its synthesis.

Expert Insight: The choice of a reducing agent is critical. Lithium aluminum hydride (LAH) is highly effective for reducing nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The final hydrochloride salt formation not only aids in purification via precipitation but also improves the long-term storage stability of the amine.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis and purification of Pent-4-en-1-amine HCl.

Step-by-Step Protocol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Nitrile Addition: The flask is cooled to 0°C in an ice bath. A solution of 4-pentenonitrile in anhydrous THF is added dropwise via a dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully cooled back to 0°C. The excess LAH is quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is highly exothermic and must be done with extreme caution.

-

Workup: The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification of Free Amine: The solvent is removed under reduced pressure. The crude pent-4-en-1-amine free base can be purified by vacuum distillation.[6]

-

Hydrochloride Salt Formation: The purified amine is dissolved in anhydrous diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt precipitates as a white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield pure this compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a starting material for synthesizing complex nitrogen-containing heterocycles and other scaffolds found in biologically active molecules.[6]

-

PROTAC Linkers: The terminal alkene and the primary amine are ideal handles for constructing Proteolysis Targeting Chimeras (PROTACs). The amine can be used to attach to a ligand for an E3 ubiquitin ligase, while the alkene can be functionalized to connect to a warhead that binds the target protein. This application is at the forefront of modern drug discovery.

-

Material Science: The vinyl group can be used in polymerization reactions to incorporate amine functionality into new polymers.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

According to GHS classifications, this compound is considered hazardous.[1]

The signal word is "Warning" and the GHS pictogram is GHS07 (Exclamation Mark).[2]

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Keep the container tightly sealed when not in use. Avoid generating dust.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in an exothermic or explosive reaction.[9]

Storage

Store in a cool, dry, well-ventilated area in the original, tightly sealed container. For maximum stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Protect from moisture and incompatible materials.[9]

References

- Apollo Scientific. (n.d.). Pent-4-yn-1-amine hydrochloride Safety Data Sheet.

-

ChemBK. (2024). pent-4-en-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). 4-Penten-1-ol Safety Data Sheet.

- Thermo Fisher Scientific. (2012). Safety Data Sheet.

- Thermo Fisher Scientific. (2013). 3-Butenylamine Safety Data Sheet.

-

PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved from [Link]

- MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride.

-

K. A. G. Ammar, A. S. T. M. M. M. Hossain, & T. Shibamoto. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of agricultural and food chemistry, 58(7), 4388-94. Retrieved from [Link]

Sources

- 1. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27546-60-7 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 27546-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. PENT-4-ENYLAMINE HYDROCHLORIDE CAS#: 22537-07-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Pent-4-enylamine | C5H11N | CID 533854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PENT-4-ENYLAMINE HYDROCHLORIDE | 22537-07-1 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: A Versatile Bifunctional Building Block

An In-depth Technical Guide to Pent-4-en-1-amine hydrochloride (CAS: 27546-60-7)

This compound, with the CAS number 27546-60-7, is a valuable organic compound that serves as a versatile building block in modern synthetic chemistry.[1] It is characterized by a five-carbon chain containing two key functional groups: a terminal primary amine and a terminal alkene.[1] This bifunctional nature allows for a wide range of selective chemical transformations, making it a powerful tool for introducing a pentenyl moiety into more complex molecular architectures. As the hydrochloride salt, the compound is typically a stable, solid material, which simplifies handling and storage compared to its free amine counterpart.[1][2]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and applications, with a focus on the practical insights necessary for its effective use in the laboratory.

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is a primary amine salt, typically appearing as a solid with enhanced stability and solubility in polar solvents compared to its free base form.[1]

| Property | Value | Source(s) |

| CAS Number | 27546-60-7 | [1][3][4] |

| Molecular Formula | C₅H₁₂ClN | [3][4] |

| Molecular Weight | 121.61 g/mol | [3][4] |

| IUPAC Name | pent-4-en-1-amine;hydrochloride | [3] |

| Synonyms | 4-Penten-1-amine hydrochloride, Pent-4-enylamine hydrochloride | [3][4][5] |

| Appearance | Solid | [4][6] |

| Melting Point | 182 - 184 °C | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2][4] |

| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [3][4] |

| SMILES | C=CCCCN.Cl | [3] |

Spectroscopic Characterization: The Signature of a Molecule

Accurate characterization is essential for verifying the identity and purity of starting materials. The following is a predictive guide to the key spectroscopic features of this compound, based on the known behavior of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The hydrochloride form means the amine protons (-NH₃⁺) will be visible and may exchange with D₂O.

-

δ ~5.8 ppm (ddt): A complex multiplet corresponding to the internal vinyl proton (-CH=CH₂).

-

δ ~5.0 ppm (m): Two distinct multiplets for the terminal vinyl protons (=CH₂).

-

δ ~3.0 ppm (t): A triplet for the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺), deshielded by the electron-withdrawing nitrogen.[7]

-

δ ~2.2 ppm (q): A quartet for the allylic protons (-CH₂-CH=CH₂).

-

δ ~1.8 ppm (p): A pentet for the central methylene group (-CH₂-CH₂-CH₂-).

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, confirming the carbon skeleton.

-

δ ~137 ppm: Vinyl carbon (-C H=CH₂).

-

δ ~115 ppm: Terminal vinyl carbon (=C H₂).

-

δ ~39 ppm: Carbon adjacent to the ammonium group (-C H₂-NH₃⁺).

-

δ ~30 ppm: Allylic carbon (-C H₂-CH=CH₂).

-

δ ~27 ppm: Central methylene carbon (-CH₂-C H₂-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.

-

2800-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching in an ammonium salt (R-NH₃⁺).

-

~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.[7]

-

~1600 cm⁻¹ & ~1500 cm⁻¹: N-H bending vibrations for the primary ammonium group.

-

~990 cm⁻¹ & ~910 cm⁻¹: Strong out-of-plane C-H bending bands, confirming the monosubstituted alkene.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, the molecule will typically be detected as its free base, Pent-4-en-1-amine (C₅H₁₁N, Mol. Wt. 85.15).[8]

-

m/z = 85: The molecular ion peak [M]⁺ of the free amine.

-

m/z = 30: A characteristic base peak for primary amines, resulting from alpha-cleavage to form the [CH₂=NH₂]⁺ fragment.

Synthesis and Purification Workflow

While Pent-4-en-1-amine can be formed through complex biochemical pathways, such as the Maillard reaction involving lysine, this is not a practical laboratory synthesis.[9] A common and reliable method for its preparation involves the reduction of a corresponding nitrile or a Gabriel synthesis, followed by salt formation.

Representative Synthetic Protocol: Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines while avoiding over-alkylation. This protocol outlines the synthesis of the free amine, followed by conversion to the hydrochloride salt.

Caption: Gabriel synthesis workflow for this compound.

Step-by-Step Methodology:

-

N-Alkylation: To a solution of potassium phthalimide in anhydrous dimethylformamide (DMF), add 5-bromo-1-pentene. Heat the reaction mixture (e.g., to 70°C) and monitor by TLC until the starting halide is consumed.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product, N-(pent-4-en-1-yl)phthalimide, with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrazinolysis (Amine Deprotection): Dissolve the crude phthalimide intermediate in ethanol. Add hydrazine hydrate and reflux the mixture. A white precipitate (phthalhydrazide) will form.

-

Isolation of Free Amine: After cooling, acidify the mixture with aqueous HCl to precipitate any remaining phthalhydrazide. Filter the solid and concentrate the filtrate. Basify the residue with aqueous NaOH and extract the free amine into an appropriate solvent (e.g., diethyl ether). Dry the organic extracts and carefully remove the solvent.

-

Hydrochloride Salt Formation: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The white solid of this compound will precipitate.

-

Purification: Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the pure product. Characterize using NMR and IR to confirm identity and purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The amine is nucleophilic and basic (when deprotonated), while the alkene is susceptible to electrophilic addition and transition-metal catalyzed reactions.

Caption: Key reaction pathways for Pent-4-en-1-amine.

Reactions at the Amine Terminus

After deprotonation to the free amine, the primary amine serves as an excellent nucleophile.

-

N-Acylation: Reacts readily with acyl chlorides, anhydrides, or activated esters to form stable amide bonds. This is fundamental for incorporating the pentenyl tail into peptide-like structures or other complex molecules.

-

N-Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides (e.g., tosyl chloride), a common functional group in many pharmaceutical agents.

-

N-Alkylation: Can be selectively mono- or di-alkylated to yield secondary or tertiary amines, although control can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.

Reactions at the Alkene Terminus

The terminal double bond is a gateway to a host of functional group transformations.

-

Hydroboration-Oxidation: An anti-Markovnikov addition that converts the alkene into a terminal primary alcohol (yielding 5-aminopentan-1-ol), creating a bifunctional amino-alcohol scaffold.

-

Epoxidation: Oxidation with reagents like m-CPBA yields an epoxide, a versatile intermediate for introducing further functionality via nucleophilic ring-opening.

-

Olefin Metathesis: Participates in cross-metathesis reactions with other olefins in the presence of Grubbs' or other ruthenium catalysts, enabling the construction of more complex carbon skeletons.

-

Heck Coupling: Can be used in palladium-catalyzed cross-coupling reactions to form new C-C bonds.

This dual reactivity makes it an ideal scaffold for building molecules where a flexible five-carbon linker is desired, with handles for modification at both ends. Its structural relative, Pent-4-yn-1-amine hydrochloride, is noted for its use as a PROTAC linker, where the alkyne enables "click chemistry".[10] Similarly, this compound can be used in linker technologies where the alkene is exploited for orthogonal chemistries like metathesis or thiol-ene reactions.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. This compound is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3][4] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3][4] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[2][4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and construction. Its well-defined structure, featuring orthogonally reactive amine and alkene functionalities, provides chemists with a reliable and versatile building block. From the synthesis of pharmaceutical intermediates and agrochemicals to its application in linker technologies, this compound offers a straightforward means to introduce a flexible, functionalizable five-carbon chain. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to advance their synthetic and drug discovery programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemBK. pent-4-en-1-amine. [Link]

-

Angene Chemical. 4-Penten-1-amine, hydrochloride. [Link]

-

PubChem. Pent-4-enylamine. National Center for Biotechnology Information. [Link]

-

PubChem. Pent-4-yn-1-amine. National Center for Biotechnology Information. [Link]

-

PubMed. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy Data. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

- 1. CAS 27546-60-7: PENT-4-ENYLAMINE HYDROCHLORIDE [cymitquimica.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27546-60-7 [sigmaaldrich.com]

- 5. PENT-4-ENYLAMINE HYDROCHLORIDE | 27546-60-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pent-4-enylamine | C5H11N | CID 533854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Pent-4-en-1-amine hydrochloride molecular weight and formula

An In-depth Technical Guide to Pent-4-en-1-amine Hydrochloride for Advanced Research and Development

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile bifunctional molecule, possessing both a primary amine and a terminal alkene, is a valuable building block in modern organic chemistry. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity.

Core Physicochemical Properties

This compound is the salt form of pent-4-en-1-amine, which enhances its stability and handling characteristics. Its true value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective chemical modifications.

Molecular Formula and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | pent-4-en-1-amine;hydrochloride | [1] |

| CAS Number | 27546-60-7 | [1] |

| Molecular Formula | C5H12ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| Canonical SMILES | C=CCCCN.Cl | [1] |

| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [1] |

| Physical Form | Solid |

Synthesis and Characterization

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. While several routes exist, a common laboratory-scale approach involves the reduction of a corresponding nitrile, which is often cleaner and more direct than methods involving ammonia.

Recommended Synthetic Workflow

The following workflow describes a reliable synthesis starting from 5-chlorovaleronitrile. This precursor is chosen for its commercial availability and the nitrile reduction step is typically high-yielding.

Caption: Recommended two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Pent-4-enenitrile

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the stirred THF.

-

Substrate Addition: Slowly add a solution of 5-chlorovaleronitrile (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pent-4-enenitrile.

Step 2: Reduction and Salt Formation

-

Setup: To a separate flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (LAH, 1.5 equivalents) in anhydrous diethyl ether and cool to 0°C.

-

Nitrile Addition: Add a solution of the crude pent-4-enenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the LAH suspension.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams. A granular precipitate should form.

-

Isolation: Filter the solid precipitate and wash thoroughly with diethyl ether. Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate carefully.

-

Salt Formation: Dissolve the resulting crude pent-4-en-1-amine in fresh diethyl ether and cool to 0°C. Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. The following are expected chemical shifts and signals:

-

¹H NMR (400 MHz, D₂O): δ 5.89-5.77 (m, 1H, -CH =CH₂), 5.15-5.05 (m, 2H, -CH=CH ₂), 3.03 (t, J=7.8 Hz, 2H, -CH ₂NH₃⁺), 2.21 (q, J=7.2 Hz, 2H, -CH ₂CH=CH₂), 1.79 (p, J=7.6 Hz, 2H, -CH₂CH₂ CH₂-).

-

¹³C NMR (101 MHz, D₂O): δ 136.8 (-C H=CH₂), 116.2 (-CH=C H₂), 39.7 (-C H₂NH₃⁺), 30.2 (-C H₂CH=CH₂), 27.8 (-CH₂C H₂CH₂-).

-

FT-IR (KBr, cm⁻¹): ~3080 (alkene C-H stretch), 2950-2800 (alkane C-H stretch), ~1640 (C=C stretch), ~1510 (N-H bend of NH₃⁺).

Applications in Drug Discovery

The dual functionality of this compound makes it an exemplary scaffold for building molecular complexity, particularly in the synthesis of heterocyclic compounds and for use as a linker in advanced drug modalities.

Role in Piperidine Synthesis

Research has shown that pent-4-en-1-amine can be formed from the thermal degradation of lysine and subsequently cyclize to form piperidine.[2] This pathway is significant in food chemistry and provides a bio-inspired route to the piperidine scaffold, a common motif in many pharmaceuticals.[2]

Utility as a Bifunctional Linker

The amine provides a nucleophilic handle for conjugation, while the alkene can be engaged in reactions like Heck coupling, hydroboration-oxidation, or olefin metathesis. This makes the molecule an excellent choice for creating linkers in targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Caption: Workflow for using pent-4-en-1-amine as a drug conjugate linker.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures : Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure good ventilation.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

-

ChemBK. (2024). pent-4-en-1-amine. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Nikolov, N. D., & Yaylayan, V. A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456–4462. [Link]

-

PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Stenutz. (n.d.). pent-4-en-1-amine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2010). Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pent-4-en-1-amine Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Pent-4-en-1-amine is a valuable bifunctional building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure, incorporating both a terminal alkene and a primary amine, allows for orthogonal functionalization, making it a versatile precursor for complex molecular architectures. This guide provides a detailed examination of robust and scalable synthetic strategies for producing Pent-4-en-1-amine hydrochloride, a stable and readily handled salt form of the amine. We will dissect two primary, field-proven synthetic routes, emphasizing the mechanistic rationale behind procedural choices, ensuring protocol integrity, and addressing critical safety considerations. The methodologies presented are designed for practical application in a research and development setting, balancing efficiency, reliability, and purity.

Introduction and Strategic Overview

This compound is the salt of an organic compound featuring a five-carbon chain with a terminal vinyl group and a primary amine at the opposite end.[1][2] This unique arrangement makes it an important intermediate for synthesizing a range of compounds, from pharmaceutical agents to specialized polymers.[1] The primary synthetic challenge lies in the selective introduction of the amine functionality without compromising the integrity of the reactive alkene group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the C-N bond as the key strategic step. This can be achieved by treating a 5-carbon electrophile bearing a terminal alkene with a suitable nitrogen nucleophile. The most common and reliable precursors are 5-halopent-1-enes (e.g., 5-bromopent-1-ene) or their corresponding alcohol, pent-4-en-1-ol.

Sources

An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Abstract

Pent-4-en-1-amine hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds of significant medicinal interest. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key synthetic routes. Furthermore, it delves into its strategic application in drug development, with a focus on the synthesis of piperidine derivatives, and furnishes detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Compound Identification and Nomenclature

The nomenclature of a chemical entity is fundamental to unambiguous scientific communication. The compound of interest is systematically named according to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: pent-4-en-1-amine;hydrochloride[1]

This name clearly delineates the parent hydrocarbon chain, a pentane, with a double bond at the fourth carbon (pent-4-en) and a primary amine at the first carbon (-1-amine). The hydrochloride suffix indicates the formation of a salt with hydrochloric acid.

Synonyms: A variety of synonyms are employed in the literature and commercial catalogs. A comprehensive, though not exhaustive, list is provided below for ease of reference.[1]

-

4-Penten-1-amine hydrochloride

-

Pent-4-enylamine hydrochloride

-

5-Amino-1-pentene hydrochloride

-

1-Amino-4-pentene hydrochloride

-

4-Pentenylamine hydrochloride

-

4-Pentenamine hydrochloride

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 27546-60-7 |

| PubChem CID | 46942242[1] |

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol [1] |

| InChIKey | DDRDGPNKLVPJIR-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=CCCCN.Cl[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 121.61 g/mol | PubChem[1] |

| Appearance | Solid | AngeneChem |

| Melting Point | 182 - 184 °C | AngeneChem |

| Solubility | Soluble in water | ChemBK |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Spectroscopic Data:

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the expected spectroscopic signatures for this compound, based on data for the free base and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons, the allylic and aliphatic methylene protons, and the methylene group adjacent to the ammonium nitrogen. The ammonium protons may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the alkyl chain. The carbon attached to the nitrogen will be deshielded.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the alkyl and alkenyl groups, and the C=C stretching of the terminal alkene (around 1640 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum of the free base, pent-4-en-1-amine, would show a molecular ion peak (M⁺) at m/z = 85.15. Fragmentation patterns would likely involve the loss of small neutral molecules.

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Gabriel Synthesis from 5-Bromo-1-pentene

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often encountered with direct amination.[2][3][4][5][6]

Reaction Scheme:

Caption: Gabriel synthesis of pent-4-en-1-amine.

Experimental Protocol:

-

N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF). To this solution, add 5-bromo-1-pentene (1.05 eq) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid N-(pent-4-en-1-yl)phthalimide will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Hydrazinolysis: Suspend the N-(pent-4-en-1-yl)phthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Isolation of the Free Amine: Cool the reaction mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Reductive Amination of Pent-4-enal

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7] This approach involves the in-situ formation of an imine from pent-4-enal and an ammonia source, followed by reduction.

Reaction Scheme:

Caption: Reductive amination of pent-4-enal.

Experimental Protocol:

-

Reaction Setup: To a solution of pent-4-enal (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 2.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Salt Formation: Quench the reaction by the slow addition of aqueous HCl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. Basify the aqueous layer with NaOH and extract the free amine with an organic solvent. Dry the organic extracts, filter, and bubble HCl gas through the solution (or add a solution of HCl in a suitable solvent) to precipitate the this compound.

-

Purification: The precipitated salt can be collected by filtration and purified by recrystallization.

Applications in Drug Development: Synthesis of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a key precursor for the construction of substituted piperidines through intramolecular cyclization reactions.

Intramolecular Hydroamination

The intramolecular hydroamination of the terminal alkene in pent-4-en-1-amine derivatives provides a direct route to 2-methylpiperidine scaffolds. This reaction typically requires a catalyst, such as a Brønsted acid or a transition metal complex.[8]

Prerequisite: N-Protection

The primary amine of pent-4-en-1-amine is often protected prior to cyclization to modulate its reactivity and prevent side reactions. Common protecting groups for amines include acyl groups (e.g., acetyl, benzoyl) and sulfonyl groups (e.g., tosyl, nosyl).

Experimental Protocol for N-Acylation:

-

Setup: Suspend this compound (1.0 eq) in dichloromethane. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq).

-

Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acylated product.

Brønsted Acid-Catalyzed Intramolecular Hydroamination:

Reaction Scheme:

Caption: Intramolecular hydroamination to form a piperidine ring.

Experimental Protocol:

-

Reaction Setup: To a solution of the N-protected pent-4-en-1-amine (e.g., N-tosyl-pent-4-en-1-amine) (1.0 eq) in a non-coordinating solvent such as toluene, add a catalytic amount of a strong Brønsted acid, such as triflic acid (TfOH) or sulfuric acid (H₂SO₄) (5-10 mol%).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a readily accessible and highly valuable building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a reactive terminal alkene, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its nomenclature, properties, and synthetic routes. The highlighted application in the synthesis of piperidine derivatives underscores its significance in modern drug discovery. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this versatile compound in their synthetic endeavors.

References

- Barluenga, J., Natiella, M. A., & González, J. M. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(15), 2541–2543.

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.

-

PubChem. (n.d.). Pent-4-enylamine. Retrieved from [Link]

-

PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- ResearchGate. (n.d.). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines | Request PDF.

- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of ChemTech Research, 6(7), 3633-3639.*

- National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines | Request PDF.

-

PubChem. (n.d.). Pent-4-yn-1-amine. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- National Center for Biotechnology Information. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456-4462.*

- MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride.

- BenchChem. (n.d.). Application Notes and Protocols for the Reductive Amination of 4-Hydroxypentanal.

- ACS Publications. (n.d.). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes.

- Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.

-

PubChem. (n.d.). 4-Pentenal. Retrieved from [Link]

- RSC Publishing. (n.d.). Borane-catalyzed indole synthesis through intramolecular hydroamination.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).

- ResearchGate. (n.d.). (PDF) Intramolecular Hydroamination of Alkynes Catalysed by Late Transition Metals.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Bartleby. (n.d.). Synthesis of P-Bromoaniline. Retrieved from [Link]

Sources

- 1. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic data of Pent-4-en-1-amine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Pent-4-en-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 27546-60-7), a primary amine salt featuring both alkyl and alkenyl functionalities.[1][2] As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document details the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental principles, providing researchers and scientists with the rationale behind spectral assignments and the causality of experimental choices. Protocols are presented not merely as steps, but as self-validating systems designed for reproducibility and accuracy.

Molecular Structure and Spectroscopic Implications

This compound is the salt formed from the reaction of the primary amine, pent-4-en-1-amine, with hydrochloric acid.[3] This protonation converts the nucleophilic amino group (-NH₂) into an ammonium group (-NH₃⁺), a transformation that profoundly influences the molecule's spectroscopic signature. The key structural features to be identified are the terminal vinyl group (C=CH₂), the aliphatic carbon chain, and the protonated amine.

Caption: Structure of Pent-4-en-1-amine cation with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, the choice of solvent is critical, as protic solvents like D₂O can lead to the exchange of the acidic N-H protons, causing their signals to disappear.[4] A polar aprotic solvent like DMSO-d₆ is often preferred to observe these labile protons.[5]

¹H NMR Spectroscopy

Expertise & Causality: The protonation of the amine group causes significant deshielding of adjacent protons (H1). The electron-withdrawing inductive effect of the -NH₃⁺ group is stronger than that of the -NH₂ group, shifting the H1 signal downfield. The protons on the ammonium nitrogen itself are expected to appear as a broad signal due to rapid exchange and quadrupolar coupling with the ¹⁴N nucleus.[6]

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H₅ | 4.95 - 5.10 | m | - | 2H | =CH₂ (Terminal vinyl protons) |

| H₄ | 5.75 - 5.90 | m | - | 1H | =CH- (Internal vinyl proton) |

| H₁ | ~2.95 | t | ~7.5 | 2H | -CH₂-NH₃⁺ |

| H₃ | ~2.10 | q | ~7.0 | 2H | -CH₂-CH= |

| H₂ | ~1.65 | quintet | ~7.5 | 2H | -CH₂-CH₂-CH₂- |

| NH₃⁺ | 8.0 - 8.5 | br s | - | 3H | -NH₃⁺ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is crucial for observing the exchangeable -NH₃⁺ protons.[5]

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, especially the vinyl protons, for accurate integration.

-

Number of Scans: 16-32 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully. Reference the residual DMSO solvent peak to δ 2.50 ppm.

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Similar to ¹H NMR, the C1 carbon, being directly attached to the electron-withdrawing -NH₃⁺ group, will be shifted downfield compared to its position in the free amine. The sp² hybridized carbons of the vinyl group will appear at the lowest field, as is characteristic.[7]

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C₅ | ~115.5 | =CH₂ |

| C₄ | ~138.0 | =CH- |

| C₃ | ~32.5 | -CH₂-CH= |

| C₂ | ~28.0 | -CH₂-CH₂-CH₂- |

| C₁ | ~39.0 | -CH₂-NH₃⁺ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 125 MHz (or corresponding field for the proton spectrometer) NMR instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling is essential to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to approximately 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply a line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Caption: Standardized workflow for NMR analysis of amine salts.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. The conversion of the primary amine to an ammonium salt results in distinct changes in the IR spectrum. The characteristic N-H stretching of a primary amine (two bands, ~3300-3500 cm⁻¹) is replaced by a very broad and strong absorption band for the N-H stretching of the -NH₃⁺ group, typically centered around 3000 cm⁻¹.[3] This broadness is due to extensive hydrogen bonding in the solid state. This band often overlaps with the C-H stretching absorptions.[3][8]

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 2800 | Strong, Very Broad | N-H stretching (in -NH₃⁺) |

| ~3080 | Medium | =C-H stretching |

| 2960 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1600 & ~1500 | Medium | N-H bending (asymmetric & symmetric in -NH₃⁺) |

| ~1465 | Medium | CH₂ bending (scissoring) |

| 990 & 910 | Strong | =C-H bending (out-of-plane) for -CH=CH₂ |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Trustworthiness: The KBr pellet method is a standard for solid samples. Its success hinges on creating a uniform, moisture-free dispersion of the analyte in an IR-transparent matrix.[9] Improper preparation leads to light scattering and a poor-quality spectrum.

-

Material Purity: Use only high-purity, spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator. Moisture contamination will introduce broad O-H absorption bands around 3400 cm⁻¹.[10]

-

Grinding & Mixing:

-

Pellet Pressing:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press, typically around 8-10 tons, for 1-2 minutes. Applying a vacuum to the die during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.[12]

-

-

Analysis:

-

Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides.[13][14] It allows the intact molecule to be observed in the gas phase, typically as the protonated molecular ion [M+H]⁺. In this case, since the compound is already a salt, the cation is [C₅H₁₁NH₃]⁺, which is equivalent to the protonated free amine. The mass of this cation will correspond to the molecular weight of the free amine (Pent-4-en-1-amine, C₅H₁₁N, MW = 85.15 g/mol ).[15]

Expected Mass Spectrometry Data (Positive Ion ESI-MS)

| m/z Value | Ion Identity | Interpretation |

|---|

| 86.10 | [M+H]⁺ or [C₅H₁₂N]⁺ | The base peak, corresponding to the intact cation of the salt (the protonated free amine). |

Trustworthiness: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition (C₅H₁₂N⁺). For example, a measured mass of 86.0964 would confirm this formula with high confidence.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to ensure the analyte remains protonated, although it is often unnecessary for a pre-formed salt.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: +3.5 to +4.5 kV. This high voltage is necessary to generate the charged aerosol.[13]

-

Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.

-

Drying Gas (N₂): Use a flow rate and temperature (e.g., 8 L/min, 300°C) sufficient to desolvate the ions as they travel towards the mass analyzer.

-

-

Mass Analyzer: Scan a mass range appropriate for the expected ion, for example, m/z 50-200.

-

Data Analysis: Identify the m/z value of the most abundant ion in the spectrum. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Caption: Ion journey from solid sample to detection in ESI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of fundamental chemical principles. The protonation of the amine functionality serves as the dominant influence on the NMR, IR, and MS spectra. In ¹H and ¹³C NMR, it induces a downfield shift in adjacent nuclei. In IR spectroscopy, it generates a characteristic broad N-H stretch of the ammonium group. In ESI-MS, the pre-existing cation is readily desolvated and detected. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently acquire and interpret high-quality data to verify the structure and purity of this and similar amine salts.

References

- Vertex AI Search. (n.d.). How Do You Prepare Kbr Pellets For Ir?

- Vertex AI Search. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved January 5, 2026.

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved January 5, 2026.

- Vertex AI Search. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 5, 2026.

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved January 5, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 5, 2026, from [Link]

- Vertex AI Search. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved January 5, 2026.

-

National Center for Biotechnology Information. (n.d.). Pent-4-enylamine. PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pent-4-yn-1-amine hydrochloride. PubChem. Retrieved January 5, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved January 5, 2026, from [Link]

- Kenia, J., & Hedges, J. I. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2133–2138.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved January 5, 2026.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Grimm, F. A., & G-L, M. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 985-1002.

-

Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.10: Spectroscopy of Amines. Retrieved January 5, 2026, from [Link]

- Apollo Scientific. (n.d.). 27546-60-7 Cas No. | this compound. Retrieved January 5, 2026.

- PubChemLite. (n.d.). Methyl(pent-4-en-1-yl)amine hydrochloride (C6H13N). Retrieved January 5, 2026.

-

National Center for Biotechnology Information. (n.d.). Pent-4-yn-1-amine. PubChem. Retrieved January 5, 2026, from [Link]

- ChemBK. (2024, April 9). pent-4-en-1-amine. Retrieved January 5, 2026.

- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved January 5, 2026.

-

National Center for Biotechnology Information. (n.d.). 4-Penten-1-amine, N,N-dimethyl-. PubChem. Retrieved January 5, 2026, from [Link]

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

-

ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pent-4-en-2-amine. PubChem. Retrieved January 5, 2026, from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved January 5, 2026, from [Link]

- Stenutz. (n.d.). pent-4-en-1-amine. Retrieved January 5, 2026.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved January 5, 2026.

- Chemsrc. (2025, August 21). 4-Penten-1-amine | CAS#:22537-07-1. Retrieved January 5, 2026.

Sources

- 1. This compound | 27546-60-7 [sigmaaldrich.com]

- 2. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. shimadzu.com [shimadzu.com]

- 12. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pent-4-enylamine | C5H11N | CID 533854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Pent-4-en-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the solubility of Pent-4-en-1-amine hydrochloride, a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development and process chemistry, this document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile across a range of common laboratory solvents, and details a robust, field-proven experimental protocol for accurate solubility determination. By integrating foundational chemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Critical Role of Solubility

This compound (CAS: 27546-60-7) is a bifunctional molecule featuring a primary amine and a terminal alkene.[2] Its hydrochloride salt form enhances stability and handling properties compared to the volatile free amine. In pharmaceutical and chemical synthesis, understanding the solubility of a reagent is paramount. It directly influences reaction kinetics, dictates the choice of solvent for synthesis and purification (e.g., crystallization), and is a critical parameter in the development of formulations. Inadequate solubility can lead to poor yields, challenging purifications, and failed formulations. This guide provides the foundational knowledge required to effectively manage and predict the solubility behavior of this compound.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27546-60-7 | [2] |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| Physical Form | Solid | |

| Predicted pKa (of parent amine) | 10.32 ± 0.10 | [3] |

| Purity (Typical) | ≥96% |

Theoretical Principles of Solubility

The solubility of this compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with solvent molecules. As an ionic compound, its behavior is governed by the classic "like dissolves like" principle, but with nuances arising from its dual-character structure.[4]

Molecular Structure Analysis

The molecule can be conceptually divided into two distinct regions:

-

The Polar Head: The ammonium chloride (-NH₃⁺Cl⁻) group is ionic. This end of the molecule is hydrophilic ("water-loving") and capable of strong, favorable interactions with polar solvents.

-

The Non-Polar Tail: The pentenyl (C₅H₉-) hydrocarbon chain is non-polar and hydrophobic ("water-fearing"). This section interacts favorably with non-polar solvents through weaker van der Waals forces.

The overall solubility in a given solvent is determined by the balance of these competing characteristics.

Dominant Intermolecular Forces

The dissolution process involves overcoming the lattice energy of the solid salt and establishing new, energetically favorable solute-solvent interactions. The primary forces at play are:

-

Ion-Dipole Interactions: In polar protic solvents like water or methanol, the positive charge on the ammonium group is strongly solvated by the negative dipole of the solvent's oxygen atom, while the chloride anion is solvated by the positive dipoles of the solvent's hydrogen atoms. These are the most significant interactions driving solubility in polar media.

-

Hydrogen Bonding: The ammonium group's hydrogen atoms act as strong hydrogen bond donors, interacting with electronegative atoms (like oxygen or nitrogen) in the solvent. The chloride ion can act as a hydrogen bond acceptor.

-

Van der Waals Forces (London Dispersion): The non-polar pentenyl chain interacts with non-polar solvents (e.g., hexane) or the non-polar regions of other molecules through these weaker, transient forces.

Caption: Key intermolecular forces between the solute and different solvent classes.

Solubility Profile of this compound

While extensive, publicly available quantitative solubility data for this specific compound is limited, a reliable predictive profile can be constructed based on its physicochemical properties and established solubility theories.

Qualitative Discussion

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The strong ion-dipole and hydrogen bonding interactions provided by these solvents can effectively overcome the crystal lattice energy of the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated. These solvents have strong dipoles to solvate the ions but lack the hydrogen-bond donating ability of protic solvents, making the interactions slightly less favorable.

-

Slightly Polar Solvents (e.g., Chloroform, Dichloromethane): Low to slight solubility is expected. While some dipole interactions are possible, these solvents are generally not polar enough to effectively dissolve an ionic salt. Heating may be required to achieve even slight solubility, as noted in supplier data.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to be insoluble. The energy gained from weak van der Waals forces is insufficient to break apart the ionic crystal lattice.

Predicted Quantitative Solubility Data

The following table summarizes the predicted solubility of this compound at ambient temperature (approx. 25 °C). These values are estimates derived from chemical principles and should be confirmed experimentally for precise applications.

| Solvent Class | Solvent | Relative Polarity | Predicted Solubility Category | Estimated Range (mg/mL) |

| Polar Protic | Water | 1.000 | Very Soluble | > 100 |

| Methanol | 0.762 | Soluble | 30 - 100 | |

| Ethanol | 0.654 | Soluble | 30 - 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | 30 - 100 |

| N,N-Dimethylformamide (DMF) | 0.386 | Sparingly Soluble | 10 - 30 | |

| Acetonitrile | 0.460 | Slightly Soluble | 1 - 10 | |

| Slightly Polar | Chloroform | 0.259 (Not on scale) | Slightly Soluble | 1 - 10 |

| Dichloromethane (DCM) | 0.309 | Very Slightly Soluble | 0.1 - 1 | |

| Non-Polar | Toluene | 0.099 | Insoluble | < 0.1 |

| Hexane | 0.009 | Insoluble | < 0.1 | |

| Relative Polarity Index Source: C. Reichardt.[5] |

Experimental Determination of Solubility

For applications requiring high accuracy, the thermodynamic equilibrium solubility must be determined experimentally. The "gold standard" is the isothermal shake-flask method.[6][7] This protocol is designed to be self-validating by ensuring a true equilibrium is reached.

Caption: Workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

Rationale: This method determines the thermodynamic solubility by allowing a solution to become fully saturated in the presence of excess solid over a prolonged period, ensuring the system reaches its lowest energy state (equilibrium).[8]

Materials:

-

This compound (>99% purity)

-

Analytical grade solvents

-

2 mL glass vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system

Procedure:

-

Preparation: To a series of 2 mL glass vials, add a known volume (e.g., 1.0 mL) of the desired solvent.

-

Causality: Using a precise volume is crucial for the final concentration calculation.

-

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved upon visual inspection (e.g., 20-30 mg for highly soluble systems, 5-10 mg for poorly soluble ones).

-

Causality: The presence of undissolved solid is the defining condition for ensuring the solution remains saturated at equilibrium.[7]

-

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period, typically 48-72 hours.

-